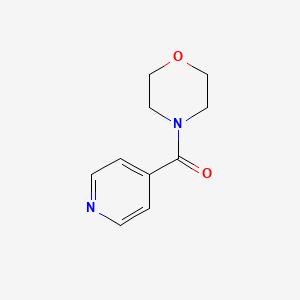

Isonicotinic acid, morpholide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Isonicotinic acid, morpholide is an organic compound with the molecular formula C10H12N2O2. It is a derivative of isonicotinic acid, which is a pyridinecarboxylic acid with the carboxyl group at the 4-position. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isonicotinic acid, morpholide typically involves the reaction of isonicotinic acid with morpholine. The process can be carried out under reflux conditions in the presence of a suitable dehydrating agent to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods involve the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: Isonicotinic acid, morpholide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic reagents like halogens and nitrating agents are employed.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated derivatives of the pyridine ring.

Scientific Research Applications

Isonicotinic acid morpholide derivatives have pharmaceutical applications, specifically as antitussives and anti-inflammatory agents .

Antitussive Application:

- Activity Certain isonipecotic acid morpholides exhibit antitussive activity .

- Examples N-methyl 1-(3-phenylpropyl)-4-allyl-isonipecotamide, N-isopropyl-l(3-phenylpropyl)-4-ally1-isonipecotamide, 1-(3-phenylpropyl)-4-allyl-isonipecotic acid morpholide and 1-(3-phenylpropyl)-4-(2-propinyl)-isonipecotic acid morpholide hydrochlorides are examples of compounds with antitussive activity .

- Testing The antitussive effect of l(3-phenylpropyl)-4-allylisonipecotic acid morpholide hydrochloride has been studied in cats, using a method described by R. Domenjoz .

- Method Healthy cats are narcotized, and the Nervus laryngeus superior is stimulated with an irritation-electrode. Cough reflexes are registered using a Marey capsule connected to a respiration-cannula .

- Dosage Cough reflexes were inhibited with about 1 mg/kg of the active compound, injected intravenously as a 0.5% aqueous solution just before irritation .

Anti-Inflammatory Applications:

- Isonicotinoyl-based compounds Novel scaffolds containing isonicotinoyl motifs have been synthesized and studied for anti-inflammatory properties .

- Activity Compounds 5 and 6, which are isonicotinates, exhibit high anti-inflammatory activity . Compound 5, an isonicotinate of meta-aminophenol, shows the most potency .

- Potency Compound 5 has an IC50 value of 1.42 ± 0.1 µg/mL, which is eight times better than that of Ibuprofen (IC50 = 11.2 ± 1.9 µg/mL) .

Mechanism of Action

The mechanism of action of isonicotinic acid, morpholide involves its interaction with specific molecular targets. In biological systems, it can inhibit the synthesis of essential biomolecules, leading to antimicrobial effects. The compound may also interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Isonicotinic Acid: A pyridinecarboxylic acid with similar structural features but different functional groups.

Nicotinic Acid: Another isomer with the carboxyl group at the 3-position.

Picolinic Acid: An isomer with the carboxyl group at the 2-position

Uniqueness: Isonicotinic acid, morpholide is unique due to the presence of the morpholine moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other isonicotinic acid derivatives and contributes to its specific applications in various fields .

Biological Activity

Isonicotinic acid morpholide (IAM) is a compound derived from isonicotinic acid, which has gained attention for its potential therapeutic applications. This article explores the biological activity of IAM, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Isonicotinic acid morpholide is characterized by its morpholine ring attached to the isonicotinic acid structure. The chemical structure can be represented as follows:

This structure contributes to its biological activity, particularly in interactions with various biological targets.

Pharmacological Activity

1. Antimicrobial Activity

IAM has demonstrated significant antimicrobial properties, particularly against Mycobacterium tuberculosis. Its mechanism involves the inhibition of mycolic acid synthesis, crucial for the integrity of the bacterial cell wall. This action is similar to that of isoniazid (INH), a well-known anti-tubercular agent that also requires activation by catalase-peroxidase enzymes in bacteria .

2. Cytotoxicity and Antiproliferative Effects

Research indicates that IAM exhibits cytotoxic effects on various cancer cell lines. A study assessed its antiproliferative activity against a panel of human cancer cell lines and found that IAM inhibited cell growth effectively, with IC50 values ranging from 12 to 40 µM . The compound's ability to induce apoptosis and block the cell cycle in specific phases further underscores its potential as an anticancer agent .

IAM's biological activity can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Similar to INH, IAM may inhibit enzymes involved in mycolic acid biosynthesis, thereby disrupting bacterial cell wall formation .

- Radical Formation : IAM may generate reactive oxygen species (ROS) that contribute to its cytotoxic effects on cancer cells .

- Gene Expression Modulation : Studies have shown that IAM influences the expression of genes related to drug metabolism, such as NAT1 and NAT2, which are involved in the acetylation process of drugs .

Case Studies and Research Findings

Properties

Molecular Formula |

C10H12N2O2 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

morpholin-4-yl(pyridin-4-yl)methanone |

InChI |

InChI=1S/C10H12N2O2/c13-10(9-1-3-11-4-2-9)12-5-7-14-8-6-12/h1-4H,5-8H2 |

InChI Key |

LKCRGBNWPDHINV-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C(=O)C2=CC=NC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.